An In-Depth Technical Guide to Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231673-55-3): A Rising Star in Drug Discovery
An In-Depth Technical Guide to Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231673-55-3): A Rising Star in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[1.1.1]pentane (BCP) scaffolds have emerged as a transformative tool in modern medicinal chemistry, offering a three-dimensional, saturated bioisosteric replacement for traditional aromatic rings. This strategic substitution can dramatically improve the physicochemical properties of drug candidates, enhancing solubility, metabolic stability, and permeability while maintaining or even improving biological activity. This technical guide provides a comprehensive overview of a key exemplar of this class, Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231673-55-3). We will delve into its synthesis, physicochemical properties, and burgeoning applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics, including its potential as a linker in Proteolysis Targeting Chimeras (PROTACs).
The Bicyclo[1.1.1]pentane Motif: A Paradigm Shift in Bioisosterism
For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in drug design. However, its planarity and associated lipophilicity often contribute to poor pharmacokinetic profiles, including low solubility and susceptibility to metabolic degradation. The bicyclo[1.1.1]pentane (BCP) core offers a compelling solution to these challenges.[1] Its rigid, cage-like structure mimics the linear geometry of a 1,4-disubstituted benzene ring, allowing it to maintain crucial interactions with biological targets.[1]
The advantages of replacing a phenyl ring with a BCP moiety are multifaceted:
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Improved Solubility: The disruption of planarity and the introduction of a more sp³-rich character generally lead to increased aqueous solubility.[2]
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Enhanced Metabolic Stability: The strained C-H bonds within the BCP cage are less prone to oxidative metabolism by cytochrome P450 enzymes.[2]
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Reduced Non-Specific Binding: The decrease in lipophilicity minimizes undesirable interactions with off-target proteins and membranes.
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Novel Chemical Space: The unique three-dimensional nature of BCPs allows for the exploration of new pharmacophore space and the development of intellectual property.[1]
Physicochemical Properties of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate is a bifunctional molecule that incorporates the advantageous BCP core with two key functionalities: a primary amine and a methyl ester. These groups provide versatile handles for further chemical elaboration, making it a valuable building block in combinatorial chemistry and lead optimization.
| Property | Value | Source |
| CAS Number | 2231673-55-3 | |
| Molecular Formula | C₈H₁₃NO₂ | [3] |
| Molecular Weight | 155.2 g/mol | [3] |
| Appearance | Solid (hydrochloride salt) | |
| Purity | Typically >95% | [3] |
Synthesis of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate: A Mechanistic Approach
Proposed Synthetic Workflow
The synthesis can be envisioned in a two-step sequence starting from the in-situ generation of [1.1.1]propellane, followed by a one-pot, three-component reaction involving an electrophilic nitrogen source and a radical precursor for the acetate moiety.
Caption: Proposed synthetic workflow for Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate.
Detailed Experimental Protocol (Hypothetical)
Step 1: In-situ Generation of [1.1.1]Propellane
This procedure is adapted from the well-established method for generating [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[6]
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To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in diethyl ether at -78 °C under an inert atmosphere, add a solution of methyllithium or tert-butyllithium dropwise.
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Stir the reaction mixture at low temperature for a specified period to ensure complete formation of [1.1.1]propellane in solution. This solution is used directly in the next step without isolation.
Causality: The organolithium reagent facilitates a double dehalogenation and intramolecular cyclization to form the highly strained but kinetically stable [1.1.1]propellane. The low temperature is crucial to prevent oligomerization of the propellane.
Step 2: Photocatalytic Three-Component Amino-Acetoxylation
This step is based on the principles of photoredox-catalyzed multicomponent reactions involving [1.1.1]propellane.[5]
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To the ethereal solution of [1.1.1]propellane, add an appropriate N-centered radical precursor (e.g., an N-alkoxyphthalimide derivative), methyl 2-iodoacetate, and a photocatalyst such as fac-[Ir(ppy)₃].
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Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.
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Monitor the reaction by TLC or LC-MS until consumption of the starting materials.
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Upon completion, quench the reaction and perform a standard aqueous work-up.
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Purify the crude product by column chromatography to yield Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate. The free amine can be converted to its hydrochloride salt for improved stability and handling.
Causality: The photocatalyst, upon excitation by visible light, initiates a radical cascade. It is proposed that the excited photocatalyst reduces the N-centered radical precursor to generate an electrophilic nitrogen radical. This radical adds to one of the bridgehead carbons of [1.1.1]propellane, causing the central C-C bond to rupture and form a BCP-centered radical. This radical is then trapped by methyl 2-iodoacetate to install the acetate moiety at the other bridgehead position.
Spectroscopic Characterization (Predicted)
While a publicly available, detailed spectroscopic analysis for this specific compound is scarce, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the known spectra of similar BCP derivatives.[2][7][8]
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¹H NMR: The spectrum would be characterized by a singlet for the six equivalent bridge protons of the BCP core, a singlet for the methyl group of the ester, and a singlet for the methylene protons of the acetate group. The protons of the amino group may appear as a broad singlet.
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¹³C NMR: The spectrum would show characteristic signals for the bridgehead and bridge carbons of the BCP skeleton, in addition to the carbonyl and methoxy carbons of the ester and the methylene carbon of the acetate group.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.
Applications in Drug Discovery and Development
The bifunctional nature of Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate makes it a highly attractive building block for creating libraries of novel compounds for drug discovery.
As a Scaffold for Novel Pharmacophores
The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, further expanding the accessible chemical space.
A Promising Linker for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10] The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.[11]
The rigid, linear geometry of the BCP core makes Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate an excellent candidate for use as a linker in PROTAC design.[12] The defined distance and spatial orientation between the amino and acetate functionalities can provide precise control over the positioning of the target protein and the E3 ligase.
Caption: Role of the BCP scaffold as a rigid linker in PROTACs.
The amino group can be coupled to a carboxylic acid on the E3 ligase ligand, while the ester can be hydrolyzed and the resulting carboxylic acid coupled to an amine on the target protein ligand (or vice versa). This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and exit vectors for optimizing degradation potency and selectivity.
Safety and Handling
As with all laboratory chemicals, Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate and its hydrochloride salt should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is intended for research and development purposes only and is not for human or veterinary use.[3]
Conclusion and Future Outlook
Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate stands as a testament to the power of bioisosteric replacement in modern drug discovery. Its unique combination of a rigid, three-dimensional scaffold with versatile functional handles provides medicinal chemists with a powerful tool to overcome common pharmacokinetic challenges and explore novel chemical space. The growing interest in BCPs, coupled with the expanding field of targeted protein degradation, positions this molecule as a key building block for the next generation of therapeutics. As synthetic methodologies for BCPs become more streamlined and scalable, we can expect to see an increasing number of drug candidates incorporating this remarkable scaffold, leading to safer and more effective medicines.
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